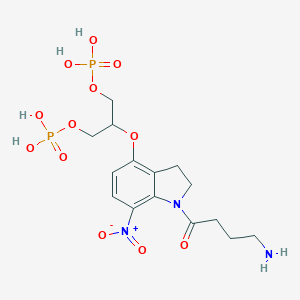

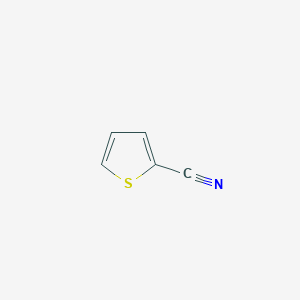

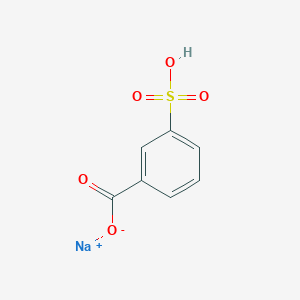

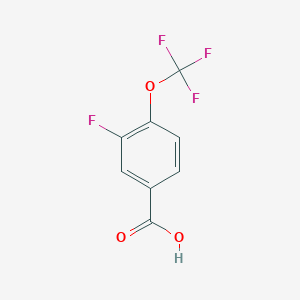

![molecular formula C14H20N2 B031590 (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine CAS No. 161594-54-3](/img/structure/B31590.png)

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of pyrrolopyridine derivatives often involves multistep chemical reactions, including chiral chromatography for enantiomeric separation, hydrogenation, and reactions with various nucleophiles. For instance, the synthesis of related compounds has been demonstrated through the separation of racemic mixtures followed by hydrogenation and subsequent reactions with acid chlorides (Zhu et al., 2009). Another approach involves the reaction of 7-hydroxy derivatives with various nucleophiles, leading to the synthesis of 7-substituted derivatives (Goto et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can vary significantly depending on the specific substituents and the stereochemistry of the compound. X-ray crystallography has been utilized to elucidate the structures, demonstrating configurations and conformational aspects of these molecules (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolopyridine derivatives engage in various chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitutions, cyclizations, and interactions with different reagents under acidic or basic conditions, leading to a wide array of products with diverse structures and functionalities (Goto et al., 1991).

Applications De Recherche Scientifique

Heterocyclic Kinase Inhibitors

Heterocycles, such as pyrazolo[3,4-b]pyridine and pyrrolidine, play crucial roles in the design of kinase inhibitors. They exhibit multiple binding modes to kinases, which is essential for developing selective and potent therapeutic agents. For instance, pyrazolo[3,4-b]pyridine scaffolds interact with the hinge region of kinases, forming key interactions that contribute to their inhibitory activity. This versatility makes them a central scaffold in kinase inhibitor design, with applications ranging from cancer therapy to anti-inflammatory treatments (Wenglowsky, 2013).

Hybrid Catalysts and Synthetic Pathways

Hybrid catalysts, utilizing heterocyclic scaffolds like pyrano[2,3-d]pyrimidine, have emerged as powerful tools in synthesizing complex organic molecules. These catalysts facilitate one-pot multicomponent reactions, showcasing broad applicability in medicinal chemistry and pharmaceutical research. The versatility of these scaffolds, along with their ability to be synthesized using diverse catalytic methods, underscores their value in developing novel therapeutic agents and lead molecules (Parmar et al., 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, a fundamental component of various bioactive molecules, are extensively utilized in drug discovery due to their contribution to molecular stereochemistry and pharmacophore space exploration. The non-planarity and sp^3-hybridization of the pyrrolidine ring enhance three-dimensional molecular coverage, significantly influencing the biological activity of compounds. This scaffold's adaptability in synthesizing derivatives with target selectivity demonstrates its critical role in medicinal chemistry, especially in developing treatments for human diseases (Li Petri et al., 2021).

Supramolecular Chemistry

Calixpyrrole and related heterocycles are foundational in constructing supramolecular capsules and sensors. These molecules self-assemble into structures that can encapsulate guest molecules, offering unique applications in materials science, nanotechnology, and environmental sensing. The ability to modify these scaffolds for specific guest binding or signal transduction showcases their potential in developing new materials and detection systems (Ballester, 2011).

Propriétés

IUPAC Name |

(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYZAHZKOFBVLE-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364040 | |

| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |

CAS RN |

151213-43-3, 161594-54-3 | |

| Record name | (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 151213-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.